

The Efficacy of Soil-Applied vs. Foliar-Applied Manganese Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese sulfate heptahydrate*

Cat. No.: B085169

[Get Quote](#)

A comprehensive analysis of manganese sulfate application methods reveals that foliar application is generally more efficient and effective in delivering manganese to crops, particularly in soils with high pH or organic matter content. This is attributed to the rapid conversion of soil-applied manganese into forms unavailable for plant uptake.

Manganese (Mn) is a vital micronutrient for plant growth and development, playing a crucial role in photosynthesis, enzyme activation, and nitrogen metabolism.^{[1][2]} While manganese sulfate (MnSO₄) is a common fertilizer used to correct Mn deficiencies, its efficacy is highly dependent on the application method. This guide provides a detailed comparison of soil-applied and foliar-applied manganese sulfate, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for optimal crop nutrition.

Superiority of Foliar Application

Numerous studies across various crops consistently demonstrate the superior efficacy of foliar application of manganese sulfate compared to soil application. Foliar sprays deliver manganese directly to the leaves, where it can be readily absorbed and utilized by the plant.^[3] This method bypasses potential soil interactions that can render manganese unavailable to plant roots.^[4]

In contrast, when manganese sulfate is applied to the soil, the soluble Mn²⁺ ions can be quickly oxidized to less available forms, especially in alkaline (high pH), sandy, or high-organic matter soils.^{[4][5]} This fixation in the soil often makes soil application an inefficient and sometimes ineffective method for correcting manganese deficiencies.

A study on soybeans highlighted that foliar application of 0.5% and 1% Mn sulfate significantly increased shoot Mn concentration by 43% and 65%, respectively, and shoot Mn uptake by 46% and 70%, respectively, compared to the control. In the same study, a soil application of 30 mg Mn kg⁻¹ increased shoot Mn uptake by only 32%.[\[6\]](#)

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the effects of soil-applied and foliar-applied manganese sulfate on crop yield and manganese uptake.

Table 1: Effect of Manganese Sulfate Application Method on Soybean Yield and Manganese Uptake

Treatment	Application Rate	Yield (bushels/acre)	Shoot Mn Concentration (mg/kg)	Shoot Mn Uptake (μ g/plant)	Reference
Control	-	44.3	-	-	[7][8]
Soil MnSO ₄ (Broadcast)	10 lbs/acre	43.4	-	-	[7][8]
Soil MnSO ₄ (In-furrow)	6 lbs/acre	43.8	-	-	[7][8]
Foliar MnSO ₄ (1 application)	1 lb/acre	48.0	-	-	[7][8]
Foliar MnSO ₄ (2 applications)	2 lbs/acre	46.0	-	-	[7][8]
Control	-	-	-	-	[6]
Soil MnSO ₄	30 mg/kg	-	-	Increased by 32%	[6]
Foliar MnSO ₄	0.5% solution	-	Increased by 43%	Increased by 46%	[6]
Foliar MnSO ₄	1% solution	-	Increased by 65%	Increased by 70%	[6]

Indicates that the yield was significantly higher than the control yield.

Table 2: Effect of Manganese Application Method on Wheat Grain and Straw Yield

Treatment	Application Rate	Grain Yield (kg/ha)	Straw Yield (kg/ha)	Reference
Control	-	-	-	[3]
Soil MnSO4 + NPK	-	5,603	9,689	[3]
Foliar MnCO3 + NPK	1,250 ml/ha	5,596	9,384	[3]

Table 3: Effect of Manganese Fertilizer Application on Dwarf Bean Yield

Application Method	Fertilizer	Yield (kg/da) - Year 1	Yield (kg/da) - Year 2	Reference
Soil Application	MnSO4	166.97	180.60	[9]
Foliar Application	Mn-EDTA	243.80	257.74	[9]

Experimental Protocols

The data presented in this guide are based on rigorous scientific experiments. Below are generalized methodologies for the key experiments cited.

Soil Analysis for Available Manganese

A common method for determining plant-available manganese in soil is the DTPA (Diethylenetriaminepentaacetic acid) extraction method.

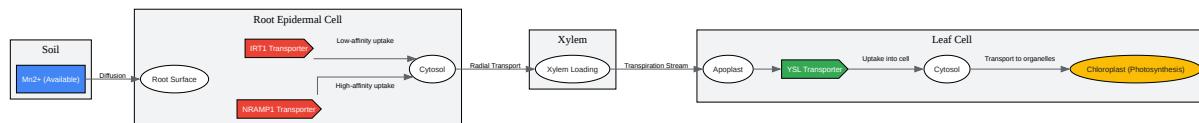
- Sample Preparation: Air-dry the soil sample and grind it to pass through a 2 mm sieve.
- Extraction: Shake a 10g soil sample with 20 mL of DTPA extraction solution (0.005 M DTPA, 0.01 M CaCl₂, and 0.1 M triethanolamine buffered at pH 7.3) for 2 hours.
- Filtration: Filter the extract to obtain a clear solution.
- Analysis: Determine the manganese concentration in the filtrate using atomic absorption spectrophotometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

OES).[10]

Plant Tissue Analysis for Manganese

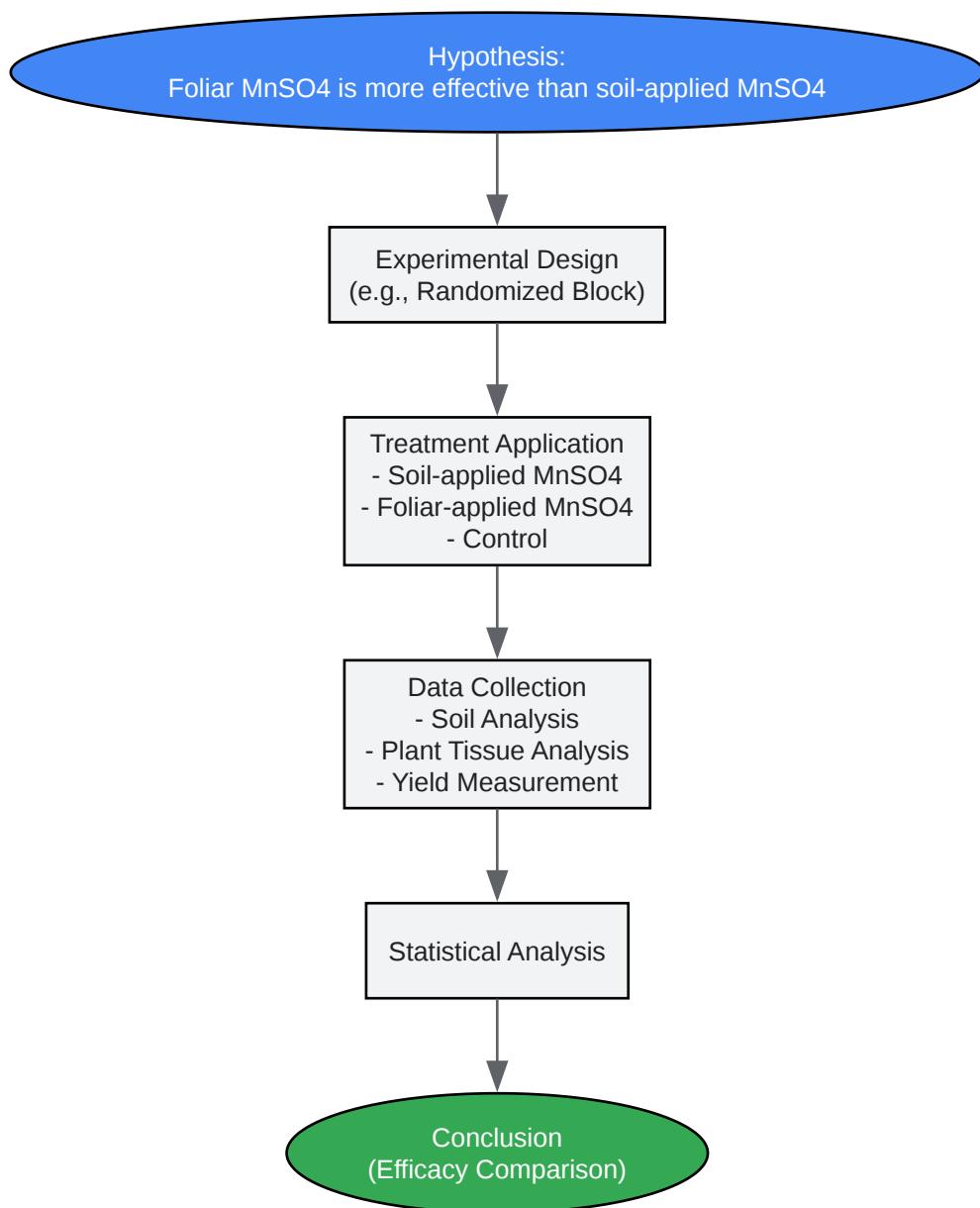
This procedure is used to measure the concentration of manganese within the plant tissue.

- Sampling: Collect the most recently matured leaves from a representative number of plants (e.g., 20-30 plants).
- Preparation: Wash the leaves with deionized water to remove any surface contamination. Dry the samples in an oven at around 65-70°C until a constant weight is achieved.
- Digestion: Grind the dried tissue into a fine powder. Digest a known weight of the powdered sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) to bring the minerals into solution.
- Analysis: Analyze the manganese concentration in the digested solution using AAS or ICP-OES.[11][12]


Field Efficacy Trials

These experiments are designed to evaluate the effect of different fertilizer treatments on crop performance under field conditions.

- Experimental Design: The field is divided into plots, and treatments (e.g., soil-applied MnSO₄, foliar-applied MnSO₄, control) are randomly assigned to these plots in a replicated design (e.g., randomized complete block design).
- Application of Treatments: Soil-applied fertilizers are typically incorporated into the soil before planting or applied as a band near the seed row. Foliar applications are sprayed onto the crop's leaves at specific growth stages.
- Data Collection: Throughout the growing season, various parameters can be measured, including plant height, nutrient deficiency symptoms, and biomass. At maturity, crop yield (e.g., grain weight per unit area) is determined.
- Statistical Analysis: The collected data are statistically analyzed to determine if there are significant differences between the treatments.[13]


Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the manganese uptake pathway in plants and a general workflow for comparing fertilizer efficacy.

[Click to download full resolution via product page](#)

Caption: Manganese uptake and transport pathway in plants.

[Click to download full resolution via product page](#)

Caption: General workflow for comparing fertilizer efficacy.

Conclusion

The evidence strongly supports the conclusion that foliar application of manganese sulfate is a more efficient and reliable method for correcting manganese deficiencies in crops compared to soil application. This is particularly true in soil conditions that are prone to manganese fixation. Researchers and agricultural professionals should consider the soil properties and crop

manganese requirements when developing a fertilization program. For in-season correction of manganese deficiency, foliar application is the recommended approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. omexcanada.com [omexcanada.com]
- 2. cropaia.com [cropaia.com]
- 3. Frontiers | Minerals and chelated-based manganese fertilization influences the productivity, uptake, and mobilization of manganese in wheat (*Triticum aestivum* L.) in sandy loam soils [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Manganese handling in plants: Advances in the mechanistic and functional understanding of transport pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. tfi.org [tfi.org]
- 8. agry.purdue.edu [agry.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. ncagr.gov [ncagr.gov]
- 12. extension.umd.edu [extension.umd.edu]
- 13. thepharmajournal.com [thepharmajournal.com]
- To cite this document: BenchChem. [The Efficacy of Soil-Applied vs. Foliar-Applied Manganese Sulfate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085169#efficacy-comparison-between-soil-applied-and-foliar-applied-manganese-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com